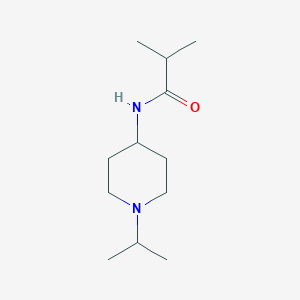

N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as Sufentanil, is a synthetic opioid analgesic drug that is widely used in the field of medicine. It was first synthesized in 1974 by Janssen Pharmaceutica. Sufentanil is structurally similar to fentanyl, another potent opioid analgesic drug. However, Sufentanil is considered to be more potent than fentanyl, with a potency that is 5 to 10 times greater.

Mechanism of Action

N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide works by binding to specific opioid receptors in the brain and spinal cord, which results in the inhibition of pain signals. It is a potent agonist of the mu-opioid receptor, which is responsible for its analgesic effects. N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide also has a rapid onset of action, with peak effects occurring within 2 to 5 minutes of administration.

Biochemical and Physiological Effects:

N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several biochemical and physiological effects, including the inhibition of pain signals, the reduction of respiratory rate, and the suppression of the cough reflex. It also has sedative effects, which can lead to a decrease in anxiety and agitation. N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide can cause respiratory depression, which can be a potential side effect.

Advantages and Limitations for Lab Experiments

N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its potency and rapid onset of action. It can also be administered in a variety of ways, including intravenous, intramuscular, and epidural routes. However, N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide can be difficult to obtain and may have potential side effects, such as respiratory depression.

Future Directions

There are several future directions for the study of N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, including the development of new formulations and delivery methods. There is also a need for further research into the potential side effects of N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, as well as its use in specific patient populations, such as those with liver or kidney disease. Additionally, the role of N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in the management of chronic pain warrants further investigation.

Synthesis Methods

The synthesis of N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves several steps, including the reaction of N-phenethyl-4-piperidone with methyl magnesium bromide to form N-phenethyl-4-piperidinol. This compound is then reacted with isopropyl chloroformate to form N-(1-isopropyl-4-piperidinyl)-4-hydroxymethylbenzamide. Finally, the compound is reacted with 2-methylpropionyl chloride to form N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide.

Scientific Research Applications

N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its use as an analgesic agent in the field of medicine. It is commonly used during surgical procedures, as well as in the management of acute and chronic pain. N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has also been studied for its use in the treatment of cancer pain, labor pain, and postoperative pain.

properties

IUPAC Name |

2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-9(2)12(15)13-11-5-7-14(8-6-11)10(3)4/h9-11H,5-8H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKHNBXRNXZENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCN(CC1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5204004.png)

![4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5204011.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5204013.png)

![N-[2-(2-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5204020.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)

![ethyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5204051.png)

![1-cyclopentyl-4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-2-piperazinone](/img/structure/B5204054.png)

![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-indanecarboxamide](/img/structure/B5204069.png)

![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)

![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)